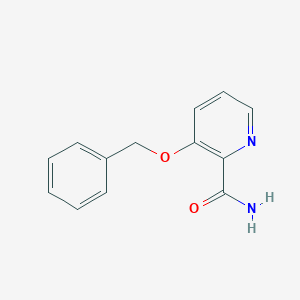

3-(Benzyloxy)picolinamide

CAS No.: 24059-86-7

Cat. No.: VC17598799

Molecular Formula: C13H12N2O2

Molecular Weight: 228.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24059-86-7 |

|---|---|

| Molecular Formula | C13H12N2O2 |

| Molecular Weight | 228.25 g/mol |

| IUPAC Name | 3-phenylmethoxypyridine-2-carboxamide |

| Standard InChI | InChI=1S/C13H12N2O2/c14-13(16)12-11(7-4-8-15-12)17-9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,14,16) |

| Standard InChI Key | KHKMKPMVKSVVMC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)COC2=C(N=CC=C2)C(=O)N |

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Architecture

The systematic name for 3-(benzyloxy)picolinamide is 3-(benzyloxy)pyridine-2-carboxamide. Its structure consists of a pyridine ring substituted at position 3 with a benzyloxy group (–OCH₂C₆H₅) and at position 2 with a carboxamide moiety (–CONH₂). The benzyloxy group introduces steric bulk and electron-donating effects, while the amide functionality enhances hydrogen-bonding capacity, influencing both reactivity and biological interactions .

Table 1: Key Molecular Descriptors

| Property | Value/Descriptor |

|---|---|

| Molecular formula | C₁₃H₁₂N₂O₂ |

| Molecular weight | 228.25 g/mol |

| SMILES | COC1=CC=CN=C1C(=O)N |

| Predicted solubility | Low in water; soluble in DMSO, DMF |

| Hydrogen bond donors | 2 (amide NH₂) |

| Hydrogen bond acceptors | 3 (amide O, pyridine N, ether O) |

Synthetic Methodologies

Primary Synthetic Routes

The synthesis of 3-(benzyloxy)picolinamide can be extrapolated from established protocols for pyridine-2-carboxamides . A plausible two-step approach involves:

-

Synthesis of 3-(benzyloxy)picolinic acid:

Picolinic acid undergoes benzylation at the hydroxyl group via nucleophilic substitution using benzyl bromide in the presence of a base (e.g., K₂CO₃). This step typically requires polar aprotic solvents like DMF and heating to 80–100°C . -

Conversion to the carboxamide:

The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acid chloride, which is subsequently treated with aqueous ammonia or an amine to yield the amide. Alternative coupling agents such as HATU or EDCl may also facilitate this transformation under milder conditions .

Industrial-Scale Considerations

Patent literature highlights continuous flow reactors and catalytic systems (e.g., p-toluenesulfonic acid) as viable methods for scaling up pyridinecarboxamide synthesis . Purification via recrystallization or column chromatography ensures high yields (>75%) and purity suitable for pharmaceutical applications.

Chemical Reactivity and Functional Group Transformations

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic (HCl, H₂SO₄) or basic (NaOH, KOH) conditions to regenerate 3-(benzyloxy)picolinic acid. For example, refluxing with 6M HCl at 110°C for 12 hours achieves near-quantitative conversion .

Benzyloxy Group Modifications

The benzyloxy substituent participates in:

-

Hydrogenolysis: Catalytic hydrogenation (H₂/Pd-C) removes the benzyl group, yielding 3-hydroxypicolinamide.

-

Electrophilic substitution: Nitration or halogenation at the para position of the benzyl ring alters electronic properties without affecting the pyridine core .

Coordination Chemistry

The pyridine nitrogen and amide oxygen serve as potential ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with applications in catalysis or materials science .

Applications in Scientific Research

Pharmaceutical Intermediates

Pyridine-2-carboxamides are recognized as precursors to neurologically active compounds. For instance, lazabemide (N-(2-aminoethyl)-5-chloro-2-pyridinecarboxamide) inhibits monoamine oxidase B and has been investigated for Parkinson’s disease . The benzyloxy variant may exhibit enhanced blood-brain barrier penetration due to increased lipophilicity.

Antimicrobial Agents

Structural analogs demonstrate moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 32 µg/mL) by disrupting cell wall synthesis . Further structure-activity relationship (SAR) studies could optimize potency.

Industrial Catalysis

Metal complexes of 3-(benzyloxy)picolinamide may catalyze cross-coupling reactions (e.g., Suzuki-Miyaura) or oxidation processes, leveraging the chelating ability of the pyridine-amide motif .

Comparative Analysis with Analogous Compounds

3-Hydroxypicolinamide

Removal of the benzyl group reduces steric hindrance, increasing water solubility but decreasing membrane permeability. This derivative is more susceptible to oxidative degradation .

N-Benzylpyridine-2-carboxamide

Replacing the benzyloxy group with a benzylamine moiety (as in PubChem CID 687032) abolishes ether oxygen’s electronic effects, altering metabolic stability and receptor binding profiles .

Challenges and Future Directions

Despite its synthetic accessibility, 3-(benzyloxy)picolinamide remains underexplored in applied research. Key gaps include:

-

Toxicological profiles: Acute and chronic toxicity data are absent.

-

Crystallographic studies: X-ray diffraction would clarify conformational preferences.

-

Target identification: High-throughput screening could reveal novel biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume